molecular formula C13H27NO4Si B169121 (3-Methacrylamidopropyl)triethoxysilane, tech-95 CAS No. 109213-85-6

(3-Methacrylamidopropyl)triethoxysilane, tech-95

Cat. No.: B169121
CAS No.: 109213-85-6
M. Wt: 289.44 g/mol
InChI Key: VJISAEASWJKEQR-UHFFFAOYSA-N
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Description

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is an organosilicon compound with the molecular formula C13H27NO4Si. It is a versatile chemical used primarily as a surface treatment agent and adhesive, enhancing the wettability and adhesion of various materials such as metals, plastics, and rubber. This compound combines the reactivity of a methacrylamide group with the functionality of a triethoxysilane moiety, making it valuable in various scientific and industrial applications.

Mechanism of Action

Target of Action

(3-Methacrylamidopropyl)triethoxysilane, also known as 2-Methyl-N-(3-triethoxysilylpropyl)prop-2-enamide , is an organosilicon compound. Its primary targets are the surfaces of various materials such as metals, plastics, and rubber . It acts as a surface treatment agent and adhesive, enhancing the wettability and adhesion of these surfaces .

Mode of Action

The compound interacts with its targets by forming bonds at the interface of different materials . This interaction results in improved adhesion and wettability of the material surfaces .

Biochemical Pathways

It is known that the compound can modulate ion diffusion and deposition behaviors in composite solid-state electrolytes (csse) for all-solid-state lithium batteries (allsb) . This is achieved through the in-situ synergy effects of coupling/crosslinking and hydrogen bonding .

Pharmacokinetics

It’s worth noting that the compound has a predicted density of 0968±006 g/cm3 and a predicted boiling point of 3670±340 °C . It reacts slowly with moisture/water .

Result of Action

The result of the action of (3-Methacrylamidopropyl)triethoxysilane is the enhancement of the surface properties of various materials. It improves the wettability and adhesion of surfaces, making it useful as a surface treatment agent and adhesive . In the context of ALLSB, the compound contributes to favorable interfacial compatibility and stability, establishing a fast ion transport channel in the battery .

Action Environment

The action of (3-Methacrylamidopropyl)triethoxysilane can be influenced by environmental factors. For instance, it should be stored in a cool, dry, and sealed place, away from fire and flammable substances . During handling and storage, leakage and mixing with other chemicals should be prevented to avoid hazards .

Preparation Methods

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is typically synthesized through the reaction of silane with 3-methacrylamidopropyl ester. The process involves multiple steps, including reaction, extraction, and purification . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to achieve large-scale synthesis .

Chemical Reactions Analysis

(3-Methacrylamidopropyl)triethoxysilane, tech-95 undergoes various chemical reactions, including hydrolysis, condensation, and polymerization . Common reagents used in these reactions include water, alcohols, and acids . The hydrolysis of this compound leads to the formation of silanol groups, which can further condense to form siloxane bonds . These reactions are crucial for its application as a coupling agent and in the formation of cross-linked polymer networks .

Scientific Research Applications

(3-Methacrylamidopropyl)triethoxysilane, tech-95 has a wide range of scientific research applications:

    Chemistry: It is used as a coupling agent to enhance the adhesion between organic and inorganic materials.

    Biology: The compound is employed in the immobilization of biomolecules and the modification of surfaces for biological assays.

    Medicine: It is used in the development of medical devices and drug delivery systems due to its ability to form stable bonds with various substrates.

    Industry: this compound is used in the production of sealants, adhesives, and coatings, providing enhanced adhesion and flexibility.

Comparison with Similar Compounds

(3-Methacrylamidopropyl)triethoxysilane, tech-95 is unique due to its combination of a methacrylamide group and a triethoxysilane moiety. Similar compounds include:

    (3-Methacryloxypropyl)trimethoxysilane: This compound also contains a methacrylate group but differs in the type of silane group attached.

    (3-Aminopropyl)triethoxysilane: This compound has an amino group instead of a methacrylamide group, which affects its reactivity and applications.

    (3-Chloropropyl)triethoxysilane: This compound contains a chloro group, making it suitable for different types of chemical modifications.

These compounds share some similarities in their applications but differ in their specific functional groups and reactivity, making this compound unique in its versatility and range of applications.

Properties

IUPAC Name

2-methyl-N-(3-triethoxysilylpropyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO4Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-14-13(15)12(4)5/h4,6-11H2,1-3,5H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJISAEASWJKEQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)C(=C)C)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701343103
Record name 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109213-85-6
Record name 2-Propenamide, 2-methyl-N-[3-(triethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methyl-N-[3-(triethoxysilyl)propyl]acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701343103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propenamide,2-methyl-N-[3-(triethoysilyl)propyl]-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 3-aminopropyltriethoxysilane (20.0 g) in toluene (200 ml) was added to a 500 ml three neck flask equipped with magnetic stir bar, addition funnel, and nitrogen inlet. A total of 9.11 g of triethylamine was added to the solution and the solution was cooled to 0° C. in an ice bath. A total of 9.41 g of methacryloyl chloride was added dropwise to the reaction by the addition funnel at a rate such that the temperature did not exceed 5° C. The reaction was stirred overnight with gradual warming to room temperature. The reaction mixture was then washed 4 times with 200 ml of ice water, dried over magnesium sulfate and concentrated under vacuum. The yield was 38.4 percent and the reaction product was used without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
9.11 g
Type
reactant
Reaction Step Two
Quantity
9.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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